Cas no 2172124-44-4 (2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid)

2-{4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a methoxy group and a propanoic acid linker, offering enhanced solubility and controlled reactivity during solid-phase peptide assembly. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful for introducing modified amino acid residues or facilitating site-specific conjugation in peptide-based research. Its stability under standard coupling conditions and compatibility with automated synthesizers make it a valuable tool for constructing complex peptide architectures, including those requiring post-synthetic modifications or labeled intermediates.
2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid structure
2172124-44-4 structure
Product Name:2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid
CAS No:2172124-44-4
MF:C23H26N2O7
MW:442.461746692657
CID:6204164
PubChem ID:165806225
Update Time:2025-06-10

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid
    • 2172124-44-4
    • EN300-1546687
    • 2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanamido]oxy}propanoic acid
    • Inchi: 1S/C23H26N2O7/c1-14(22(27)28)32-25-21(26)20(30-2)11-12-24-23(29)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)
    • InChI Key: JYMBQEPHDSTFFD-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C(NOC(C(=O)O)C)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 442.17400117g/mol
  • Monoisotopic Mass: 442.17400117g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 123Ų

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid Pricemore >>

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Additional information on 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid

Professional Introduction to 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic Acid (CAS No. 2172124-44-4)

2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid, identified by its CAS number 2172124-44-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, with its intricate structure, has garnered attention due to its potential applications in drug development and therapeutic interventions. The compound features a complex arrangement of functional groups, including an amino group, a methoxycarbonyl group, and a fluorenyl moiety, which contribute to its unique chemical properties and biological activities.

The presence of the (9H-fluoren-9-yl)methoxycarbonyl group in the molecular structure suggests that this compound may exhibit properties similar to those of other fluorene-based derivatives, which are widely studied for their roles in medicinal chemistry. Fluorene derivatives are known for their stability, solubility, and ability to interact with biological targets, making them valuable in the design of novel therapeutic agents. The methoxybutanamidooxy and propanoic acid components further enhance the molecule's complexity, potentially influencing its pharmacokinetic behavior and bioavailability.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The structural features of 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid make it a promising candidate for such applications. For instance, the amino group can participate in hydrogen bonding interactions with biological targets, while the methoxycarbonyl group can influence the molecule's solubility and metabolic stability. These properties are critical for designing drugs that can effectively reach their targets and exhibit prolonged activity.

One of the most compelling aspects of this compound is its potential as a precursor for more complex pharmacophores. In drug discovery, intermediate compounds like 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid serve as building blocks for larger molecules that can interact with specific enzymes or receptors. The fluorenyl moiety, in particular, has been extensively studied for its ability to enhance binding affinity and selectivity in drug candidates. This makes it an attractive component for designing molecules that can selectively target disease-causing pathways without affecting healthy cells.

The methoxybutanamidooxy group adds another layer of complexity to the molecule, potentially influencing its interactions with biological targets through steric hindrance or electronic effects. This region of the molecule could be modified to optimize binding interactions with specific proteins or enzymes involved in disease pathways. For example, modifications in this region could enhance the molecule's ability to inhibit key enzymes involved in inflammation or cancer progression.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their unique physicochemical properties. Fluorine atoms can influence metabolic stability, lipophilicity, and binding affinity, making fluorinated molecules valuable in drug development. The presence of the fluorenyl group in 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid suggests that this compound may benefit from these properties, potentially leading to improved pharmacokinetic profiles compared to non-fluorinated analogs.

The compound's structure also suggests potential applications in materials science and nanotechnology. Fluorene-based molecules are known for their fluorescence properties, which make them useful in various applications such as organic light-emitting diodes (OLEDs), sensors, and bioimaging agents. While this application is not directly related to pharmaceuticals, it underscores the versatility of fluorene derivatives and their potential beyond traditional drug development.

In conclusion, 2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanamidooxy}propanoic acid (CAS No. 2172124-44-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its complex structure, featuring functional groups such as the amino group、methoxycarbonyl group、and fluorenyl moiety,makes it a promising candidate for modulating biological pathways associated with various diseases. Further research is warranted to explore its full potential as a therapeutic agent or as a precursor for more complex drug candidates.

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